9-Methyl-2,9-diazaspiro[5.5]undecan-1-one 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one
Brand Name: Vulcanchem
CAS No.: 1228552-71-3
VCID: VC2998784
InChI: InChI=1S/C10H18N2O/c1-12-7-4-10(5-8-12)3-2-6-11-9(10)13/h2-8H2,1H3,(H,11,13)
SMILES: CN1CCC2(CCCNC2=O)CC1
Molecular Formula: C10H18N2O
Molecular Weight: 182.26 g/mol

9-Methyl-2,9-diazaspiro[5.5]undecan-1-one

CAS No.: 1228552-71-3

Cat. No.: VC2998784

Molecular Formula: C10H18N2O

Molecular Weight: 182.26 g/mol

* For research use only. Not for human or veterinary use.

9-Methyl-2,9-diazaspiro[5.5]undecan-1-one - 1228552-71-3

Specification

CAS No. 1228552-71-3
Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
IUPAC Name 9-methyl-2,9-diazaspiro[5.5]undecan-1-one
Standard InChI InChI=1S/C10H18N2O/c1-12-7-4-10(5-8-12)3-2-6-11-9(10)13/h2-8H2,1H3,(H,11,13)
Standard InChI Key TUTQURBVZPSVFU-UHFFFAOYSA-N
SMILES CN1CCC2(CCCNC2=O)CC1
Canonical SMILES CN1CCC2(CCCNC2=O)CC1

Introduction

9-Methyl-2,9-diazaspiro[5.5]undecan-1-one is a spirocyclic compound belonging to the diazaspiro family. Its unique structural framework includes a spiro-fused bicyclic system with nitrogen atoms at positions 2 and 9 and a carbonyl group at position 1. This compound has garnered attention for its biological activities, particularly in therapeutic applications targeting central nervous system (CNS) disorders, metabolic diseases, and cancer.

Synthesis and Derivatives

The synthesis of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one typically involves cyclization reactions between diamines and ketones under controlled conditions. Functionalization at position 9 (e.g., methylation) significantly influences its pharmacological properties.

Therapeutic Potential

Studies suggest that compounds based on the 1,9-diazaspiro[5.5]undecane scaffold, including 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one, exhibit diverse biological activities:

  • CNS Disorders: These compounds have shown promise in treating psychotic disorders and neurodegenerative diseases by modulating neurotransmitter systems .

  • Metabolic Disorders: They have been investigated for their potential in treating obesity by targeting melanocortin receptors (MCH-R1) .

  • Cancer Therapy: Preliminary studies indicate antiproliferative effects in certain cancer cell lines through modulation of RNA methylation pathways.

Mechanism of Action

The activity of this compound is linked to its interaction with specific protein targets:

  • Binding to MCH-R1 receptors has been identified as a key mechanism for its anti-obesity effects.

  • Inhibition of m6A methylation pathways may contribute to its anticancer properties.

Pharmacokinetics

Pharmacokinetic studies reveal favorable absorption and distribution profiles for this compound:

  • Bioavailability: High oral bioavailability in preclinical models.

  • Metabolism: Rapid hepatic metabolism with a short half-life in the presence of liver microsomes.

  • Excretion: Primarily renal excretion.

Research Applications

Application AreaDetails
Drug DevelopmentLead compound for CNS disorders and metabolic diseases
Chemical BiologyStudy of spirocyclic frameworks in drug design
Synthetic ChemistryTemplate for creating novel bioactive derivatives

Comparative Analysis with Related Compounds

CompoundKey DifferenceApplications
1,4,9-Triazaspiro[5.5]undecan-2-oneAdditional nitrogen atom at position 4Receptor antagonists
3,9-Diazaspiro[5.5]undecane derivativesNo carbonyl group at position 1Pain management

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